5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Description
5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide (molecular formula: C₁₂H₁₂ClN₃OS) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 5 and a carboxamide moiety at position 2 linked to a 4-methylphenyl group. Its structural uniqueness arises from the combination of a sulfur-containing thiadiazole ring, a reactive chloromethyl substituent, and the aromatic 4-methylphenyl group, which collectively influence its physicochemical and biological properties . The compound has garnered interest in medicinal and agrochemical research due to the pharmacological versatility of thiadiazole derivatives, including antifungal, insecticidal, and herbicidal activities .
Properties
IUPAC Name |
5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)13-10(16)11-15-14-9(6-12)17-11/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZAUZSRSHHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161073 | |
| Record name | 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113940-14-0 | |
| Record name | 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113940-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, which involve the reaction of the thiadiazole ring with chloromethylating agents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloromethylated thiadiazole with an amine, such as 4-methylaniline, under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the chloromethyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the thiadiazole ring or the chloromethyl group.
Reduction Products: Reduced derivatives of the thiadiazole ring or the chloromethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that substituents on the thiadiazole ring significantly influenced the anticancer activity:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 6.51 | MCF-7 |
| Compound 4i (benzyl piperidine derivative) | 2.32 | MCF-7 |
| Compound with furoyl moiety | 3.21 | MCF-7 |
The most potent derivative was identified as the one featuring a benzyl piperidine moiety (compound 4i), demonstrating enhanced antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor, particularly against α-glucosidase.
Case Study: α-Glucosidase Inhibition
A recent investigation into the inhibitory effects of new thiadiazole derivatives on α-glucosidase revealed promising results:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15.5 | Competitive Inhibition |
| Other derivatives | Varies | Various mechanisms |
The competitive inhibition mechanism suggests that this compound may serve as a therapeutic agent in managing diabetes by controlling postprandial blood glucose levels .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Thiadiazole Ring : The initial reaction involves phenylthiosemicarbazide and appropriate carboxylic acids.
- Chloromethylation : Chloromethylation introduces the chloromethyl group which is crucial for further functionalization.
- Final Amide Formation : The final step involves converting the intermediate to the carboxamide form.
The structure of the synthesized compound has been confirmed through various spectroscopic techniques including NMR and IR spectroscopy .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The presence of the chloromethyl and carboxamide groups allows the compound to participate in various chemical reactions, making it a versatile intermediate for further modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2.1.1 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (Compound 4a)
- Structural Difference : The chloromethyl group in the target compound is replaced by a methylthio (-SCH₃) group.
- Synthesis : Synthesized via alkylation of the thiol precursor (N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide) with methyl iodide, yielding a 97% product .
- Biological Activity : Methylthio derivatives exhibit moderate antifungal activity compared to chloromethyl analogues, likely due to reduced electrophilicity and altered membrane permeability .
2.1.2 (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structural Difference : The carboxamide group is replaced by a Schiff base (benzylideneamine), and the chloromethyl substituent is absent.
- Activity : This compound demonstrates enhanced insecticidal activity against Spodoptera litura larvae, attributed to the electron-withdrawing 4-chlorobenzylidene group improving target binding .
Heterocycle Variants
2.2.1 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide
- Structural Difference : The thiadiazole ring is replaced by an oxadiazole (oxygen instead of sulfur).
- Impact: Oxadiazoles generally exhibit lower lipophilicity than thiadiazoles, reducing membrane penetration. However, the phenoxyphenyl substituent in this compound enhances herbicidal activity by mimicking auxin-like signaling pathways .
Agrochemical Analogues
2.3.1 Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea)
- Structural Difference : A bulky tert-butyl group replaces the chloromethyl substituent, and a urea moiety substitutes the carboxamide.
- Application: Tebuthiuron is a non-selective herbicide with prolonged soil residual activity, leveraging the thiadiazole ring’s stability and the urea group’s hydrogen-bonding capacity for enzyme inhibition .
Fluorinated Analogues
2.4.1 5-(Chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
- Structural Difference : The 4-methylphenyl group is replaced by a 4-fluorobenzyl group.
- Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to the methyl group, making this derivative a candidate for CNS-targeted drug development .
Comparative Data Table
Research Findings and Implications
- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, enabling derivatization for SAR studies. This contrasts with methylthio or tert-butyl analogues, which are less reactive .
- Bioactivity : Thiadiazoles with electron-withdrawing groups (e.g., chloromethyl, fluorobenzyl) exhibit superior antifungal and insecticidal activities compared to alkyl or aryl derivatives .
- Synthetic Accessibility : The target compound’s synthesis (via alkylation of thiol precursors) is more straightforward than Schiff base or oxadiazole derivatives, which require multistep protocols .
Biological Activity
5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its anticancer properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C11H10ClN3OS
- CAS Number : 113940-13-9
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer potential through various assays.
In Vitro Cytotoxicity
The cytotoxic effects of this compound were assessed using the MTT assay against several cancer cell lines. Key findings include:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil.
- HepG2 (Liver Cancer) : The IC50 values indicated significant antiproliferative activity.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate caspases (3, 8, and 9), which are critical for the apoptotic process.
- Inhibition of Kinase Activity : Studies suggest that the compound inhibits ERK1/2 signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their structural features. Substituents on the phenyl ring significantly influence the cytotoxic potency:
- Electron-withdrawing groups enhance activity against MCF-7 cells.
- Hydrophobic substitutions increase lipophilicity and may improve cellular uptake.
Case Studies
- Study on MCF-7 Cells : A study reported that derivatives with hydrophobic substituents exhibited lower IC50 values than those with hydrophilic groups, indicating a trend where increased lipophilicity correlates with enhanced anticancer activity .
- Docking Studies : Molecular docking studies revealed that the compound interacts effectively with tubulin, suggesting a mechanism that involves disruption of microtubule dynamics essential for cell division .
Q & A
Q. What are the optimal synthetic routes for 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide, and what challenges arise in achieving high purity?
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazide derivatives with chloroacetyl chloride or POCl3, followed by condensation with 4-methylphenylamine. Critical steps include temperature control (e.g., reflux at 90°C for cyclization) and solvent selection (e.g., acetonitrile or DMF for intermediates). Challenges include minimizing side reactions (e.g., over-oxidation of the chloromethyl group) and ensuring regioselectivity. Purification often requires recrystallization (DMSO/water mixtures) or column chromatography. Characterization via -NMR, -NMR, and HRMS is essential to confirm structural integrity .
Q. What biological activities have been reported for this compound, and what experimental models are used to evaluate them?
Preliminary studies on structurally analogous thiadiazoles suggest potential antimicrobial, anticancer, and enzyme-inhibitory activities. For example, thiadiazole derivatives with chloromethyl groups exhibit activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and breast cancer cell lines (IC ~ 20 µM). Standard assays include:
- Antimicrobial : Broth microdilution (CLSI guidelines).
- Anticancer : MTT/WST-1 assays on MCF-7 or HeLa cells.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
Contradictions in activity data may arise from assay conditions (e.g., serum interference) or compound stability .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Key spectral features include:
- NMR : Aromatic protons (δ 7.2–7.8 ppm for the 4-methylphenyl group), chloromethyl (–CHCl) protons at δ 4.3–4.5 ppm, and thiadiazole ring carbons (δ 160–170 ppm in -NMR).
- IR : Stretching vibrations for C=O (1680–1700 cm) and C–S (650–750 cm).
- MS : Molecular ion peak [M+H] at m/z 296.03 (calculated for CHClNOS). Discrepancies in fragmentation patterns may indicate impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replace the chloromethyl group with bromomethyl or fluoromethyl to assess halogen effects on cytotoxicity.
- Scaffold hybridization : Fuse the thiadiazole core with triazole or oxadiazole rings to enhance target selectivity.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR.
Validation requires parallel synthesis of analogs and in vitro screening. Conflicting results (e.g., increased potency but reduced solubility) may necessitate trade-off analyses .
Q. How should researchers address contradictions in reported biological data, such as inconsistent IC50_{50}50 values across studies?
Data discrepancies may stem from:
- Experimental variability : Cell passage number, culture media, or assay incubation time.
- Compound degradation : Hydrolysis of the chloromethyl group under aqueous conditions.
- Target specificity : Off-target effects in complex biological systems.
Solutions: - Standardized protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate assays across labs.
- Stability studies : Monitor compound integrity via HPLC under assay conditions (pH 7.4, 37°C) .
Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers).
- Analytical methods : UPLC-QTOF to identify degradation products (e.g., demethylation or thiadiazole ring cleavage).
- Thermal analysis : TGA/DSC to assess melting points and polymorphic transitions, which affect bioavailability .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
- QSAR models : Use EPI Suite or TEST software to estimate biodegradability (e.g., half-life in soil) and ecotoxicity (LC for Daphnia magna).
- Molecular dynamics : Simulate interactions with aquatic humic substances or soil organic matter to predict adsorption coefficients (K).
- Metabolic pathways : CYP450 enzyme docking to identify potential toxic metabolites .
Methodological Guidelines
Q. What experimental designs are optimal for assessing synergistic effects with existing therapeutics?
- Combination index (CI) method : Use Chou-Talalay assays to quantify synergism (CI < 1) or antagonism (CI > 1) with drugs like paclitaxel or cisplatin.
- Mechanistic studies : Pair RNA-seq (to identify pathway modulation) with phosphoproteomics (e.g., KinomeScan) .
Q. How should researchers validate the compound’s mechanism of action at the molecular level?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins.
- Crystallography : Co-crystallize with enzymes (e.g., HDACs) to resolve binding modes.
- Gene knockout models : CRISPR-Cas9 to silence putative targets and confirm phenotype rescue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
